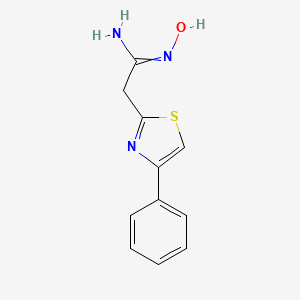
2,3-Dibromo-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-methoxypyridine is a brominated pyridine derivative with the molecular formula C6H5Br2NO.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dibromo-4-methoxypyridine can be synthesized through several methods. One common approach involves the bromination of 4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .
科学的研究の応用
2,3-Dibromo-4-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2,3-Dibromo-4-methoxypyridine in various reactions involves the activation of the pyridine ring and the subsequent substitution or coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or other reactants .
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-4-methoxypyridine
- 2,3-Difluoro-4-methoxypyridine
- 2,3-Diiodo-4-methoxypyridine
Uniqueness
2,3-Dibromo-4-methoxypyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
96245-98-6 |
|---|---|
分子式 |
C6H5Br2NO |
分子量 |
266.92 g/mol |
IUPAC名 |
2,3-dibromo-4-methoxypyridine |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChIキー |
CECVNSCXTBOHBB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
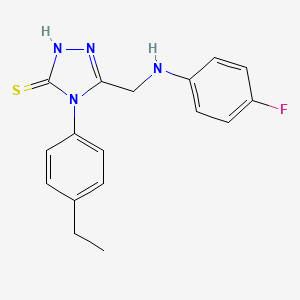
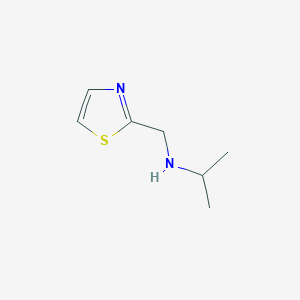
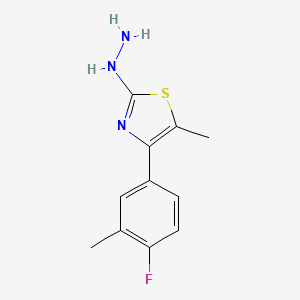
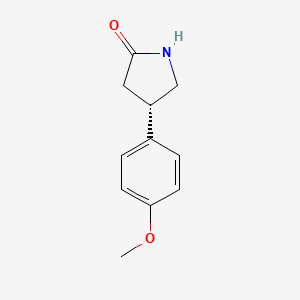

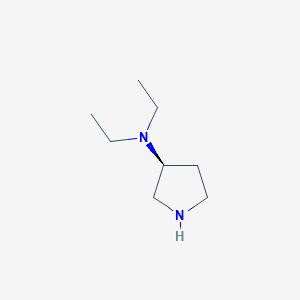

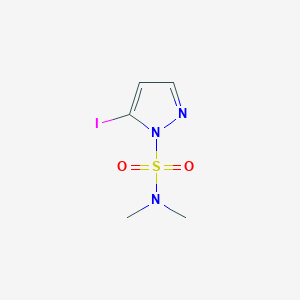

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)


